molecular formula C23H15F2N3 B2567867 3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline CAS No. 866339-80-2

3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2567867
CAS No.: 866339-80-2
M. Wt: 371.391
InChI Key: BAVCOLWVLPREQQ-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[4,3-c]quinoline class, characterized by a fused tricyclic scaffold with a pyrazole ring adjacent to a quinoline moiety. The structure features two fluorinated aromatic substituents: a 4-fluorophenyl group at position 3 and a 3-fluorobenzyl group at position 3. These substituents enhance lipophilicity and metabolic stability, making it a candidate for therapeutic applications, particularly in targeting G-protein-coupled receptors (GPCRs) or nucleic acid interactions .

Properties

IUPAC Name

3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15F2N3/c24-17-10-8-16(9-11-17)22-20-14-28(13-15-4-3-5-18(25)12-15)21-7-2-1-6-19(21)23(20)27-26-22/h1-12,14H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAVCOLWVLPREQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NN=C(C3=CN2CC4=CC(=CC=C4)F)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted aniline and a suitable aldehyde, the intermediate compounds undergo cyclization and subsequent functional group modifications to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as Suzuki-Miyaura coupling, which is known for its efficiency and ability to form carbon-carbon bonds. This method, combined with other steps like Minisci C-H alkylation and oxidation Heck coupling, can be optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline involves its interaction with molecular targets such as enzymes or receptors. For instance, in cancer research, it acts as an androgen receptor antagonist, inhibiting the proliferation of cancer cells by blocking the receptor’s activity . The pathways involved include the downregulation of target genes like prostate-specific antigen (PSA) .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Properties
Target Compound C25H17F2N3 3-(4-Fluorophenyl), 5-(3-Fluorobenzyl) ~397.43 High lipophilicity (logP ~5.2)
5-[(3-Fluorophenyl)methyl]-7,8-dimethoxy-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline C26H22FN3O2 7,8-Dimethoxy, 3-(4-Methylphenyl) 427.48 Moderate solubility (logP ~4.8)
3-(4-Fluorophenyl)-7,8-dimethoxy-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline C26H22FN3O2 7,8-Dimethoxy, 5-(3-Methylbenzyl) 427.48 Enhanced metabolic stability
ELND006: (R)-4-cyclopropyl-7,8-difluoro-5-(4-(trifluoromethyl)phenylsulfonyl)-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline C24H20F5N3O2S 4-Cyclopropyl, 7,8-Difluoro, Sulfonyl group 517.49 High metabolic stability, γ-secretase inhibition

Key Observations :

  • The target compound lacks methoxy or sulfonyl groups, reducing polarity compared to .
  • ELND006’s sulfonyl and cyclopropyl groups confer metabolic stability, a feature absent in the target compound but partially compensated by fluorophenyl groups .
Table 2: Pharmacological Comparisons
Compound Name Target/Activity IC50/EC50 (nM) Selectivity Notes
Target Compound G-quadruplex stabilization Not reported Stabilizes TTA45 DNA (FRET assay)
3-(4-Fluorophenyl)-7,8-dimethoxy-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline Neurotensin receptor 1 (NTR1) agonist ~100 Robust β-arrestin recruitment at 10 µM
ELND006 γ-Secretase inhibitor (Aβ generation) 3.2 50-fold selectivity over Notch
5-(p-Tolyl)-1-(quinolin-2-yl)pyrazole derivatives Antifungal (Phytopathogens) 10–50 µg/mL Broad-spectrum activity

Key Observations :

  • Fluorinated pyrazoles (e.g., H1–H6 in ) show antifungal activity, but the pyrazoloquinoline core may redirect bioactivity toward nucleic acid targets .

Biological Activity

3-(4-Fluorophenyl)-5-[(3-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the compound's pharmacological properties, including its antibacterial, antifungal, anticancer, and anti-inflammatory activities, supported by various research findings and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C19H15F2N3\text{C}_{19}\text{H}_{15}\text{F}_2\text{N}_3

This compound features a pyrazoloquinoline backbone, which is known for its diverse biological activities.

Antibacterial and Antifungal Properties

Recent studies have evaluated the antibacterial and antifungal activities of various quinoline derivatives, including those similar to this compound. For instance:

  • In vitro studies demonstrated that related compounds exhibited significant activity against common bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL .
  • Fungal assays indicated effectiveness against Candida albicans and Aspergillus niger, with some derivatives showing MIC values lower than those of standard antifungal agents like fluconazole .

Anticancer Activity

The anticancer potential of pyrazoloquinoline derivatives has been extensively studied:

  • Cell viability assays using human cancer cell lines (e.g., MCF-7 for breast cancer) revealed that compounds structurally similar to this compound can inhibit cell proliferation with IC50 values in the micromolar range (e.g., 1.5 to 15 µM) .
  • Mechanistic studies suggested that these compounds induce apoptosis through the activation of caspase pathways and the modulation of Bcl-2 family proteins, indicating their potential as chemotherapeutic agents .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound class have also been investigated:

  • In vitro experiments demonstrated significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Compounds exhibited IC50 values comparable to established anti-inflammatory drugs .
  • Quantitative structure-activity relationship (QSAR) analysis identified key structural features that enhance anti-inflammatory activity, suggesting avenues for further optimization .

Case Study 1: Antimicrobial Evaluation

A study synthesized a series of quinoline derivatives and evaluated their antimicrobial properties. Among them, compounds similar to this compound showed promising results against both gram-positive and gram-negative bacteria. The most potent derivative had an MIC of 16 µg/mL against E. coli and was effective against fungal strains with MICs ranging from 8 to 32 µg/mL.

Case Study 2: Anticancer Activity in Breast Cancer Cells

In a controlled laboratory setting, a derivative of the pyrazoloquinoline was tested on MCF-7 breast cancer cells. The compound exhibited an IC50 value of approximately 10 µM after 48 hours of treatment. Flow cytometry analysis revealed that treated cells underwent significant apoptosis compared to untreated controls.

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